molecular formula C16H18FNO3 B5355300 3-[(4-FLUORO-2-METHYLANILINO)CARBONYL]BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID

3-[(4-FLUORO-2-METHYLANILINO)CARBONYL]BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID

Cat. No.: B5355300
M. Wt: 291.32 g/mol
InChI Key: RDUCBNUQXRGHTD-UHFFFAOYSA-N
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Description

3-[(4-Fluoro-2-methylanilino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of a fluorine atom and a bicyclo[2.2.1]heptane framework contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Fluoro-2-methylanilino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach is the reaction of 4-fluoro-2-methylaniline with bicyclo[2.2.1]heptane-2-carboxylic acid chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Fluoro-2-methylanilino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions include carboxylic acids, ketones, alcohols, amines, and substituted derivatives of the original compound.

Scientific Research Applications

3-[(4-Fluoro-2-methylanilino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[(4-Fluoro-2-methylanilino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure and fluorine atom contribute to its binding affinity and specificity. The exact pathways and molecular targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a fluorine atom, aniline derivative, and bicyclic framework. This combination imparts distinct chemical properties and reactivity, making it valuable for various scientific applications.

Properties

IUPAC Name

3-[(4-fluoro-2-methylphenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO3/c1-8-6-11(17)4-5-12(8)18-15(19)13-9-2-3-10(7-9)14(13)16(20)21/h4-6,9-10,13-14H,2-3,7H2,1H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDUCBNUQXRGHTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=O)C2C3CCC(C3)C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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